LY2922083

説明

特性

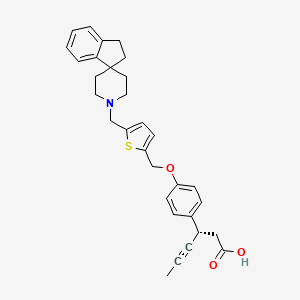

IUPAC Name |

(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-13,25H,14-22H2,1H3,(H,33,34)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIUHWQDGPFXSG-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102707 |

Source

|

| Record name | Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309435-78-6 |

Source

|

| Record name | Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309435-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The GPR40 Agonist LY2922083: A Technical Guide to its Mechanism of Action in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2922083 is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4] This receptor is highly expressed in pancreatic beta-cells, where its activation leads to a glucose-dependent amplification of insulin secretion.[1][2][3][4] The primary mechanism of action involves the activation of the Gq signaling pathway, resulting in increased intracellular calcium concentrations. Furthermore, this compound also engages the β-arrestin signaling pathway, suggesting a multifaceted mode of action. This technical guide provides a comprehensive overview of the mechanism of action of this compound in pancreatic beta-cells, including a summary of its in vitro activity, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: GPR40 Activation

This compound exerts its effects by binding to and activating GPR40, a receptor that is endogenously activated by long-chain fatty acids.[1][2][3][4] This activation in pancreatic beta-cells potentiates insulin secretion in a manner strictly dependent on elevated glucose levels, which is a key advantage in the development of therapies for type 2 diabetes, as it minimizes the risk of hypoglycemia.[1][2][3][4]

Gq Signaling Pathway

The canonical signaling pathway for GPR40 activation involves the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, GPR40 facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the βγ subunits. Activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical trigger for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis.

β-Arrestin Recruitment

In addition to G protein-dependent signaling, this compound has been shown to induce the recruitment of β-arrestin to GPR40.[1] β-arrestins are scaffolding proteins that can mediate G protein-independent signaling cascades and are also involved in receptor desensitization and internalization. The recruitment of β-arrestin suggests that this compound may initiate a second wave of signaling that could contribute to its overall effect on beta-cell function.

Quantitative Data

The following table summarizes the in vitro activity of this compound in assays relevant to its action in pancreatic beta-cells.

| Assay Type | Cell Line/System | Species | Endpoint | This compound EC50 (nM) | Reference |

| Calcium Flux | CHO cells expressing human GPR40 | Human | Intracellular Ca2+ mobilization | 18 | [1] |

| β-Arrestin Recruitment | CHO-K1 cells expressing human GPR40 | Human | β-Arrestin 2 recruitment | 24 | [1] |

| Glucose-Dependent Insulin Secretion | MIN6 mouse insulinoma cells | Mouse | Insulin Secretion | Not explicitly stated as EC50, but significant increase observed | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration upon binding to its receptor.

3.1.1. Materials:

-

HEK293 or CHO cells stably expressing human GPR40.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Black, clear-bottom 96- or 384-well assay plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

3.1.2. Procedure:

-

Cell Plating: Seed the GPR40-expressing cells into the assay plates at a suitable density and culture overnight to form a confluent monolayer.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Measurement: Place the dye-loaded plate into the fluorescence plate reader. Record a baseline fluorescence reading. Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.

3.2.1. Materials:

-

PathHunter® CHO-K1 cells co-expressing GPR40 fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX).

-

PathHunter® cell plating reagent and detection reagents.

-

White, solid-bottom 384-well assay plates.

-

Chemiluminescent plate reader.

3.2.2. Procedure:

-

Cell Plating: Prepare a cell suspension in the provided cell plating reagent and dispense into the assay plates. Incubate overnight at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate buffer.

-

Compound Addition: Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.

-

Detection: Prepare the PathHunter® detection reagent mixture and add it to each well. Incubate at room temperature for 60 minutes.

-

Measurement: Read the chemiluminescent signal using a plate luminometer.

-

Data Analysis: The chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Calculate the EC50 value by plotting the signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to potentiate insulin secretion from pancreatic beta-cells in the presence of high glucose.

3.3.1. Materials:

-

Isolated pancreatic islets or a suitable insulin-secreting cell line (e.g., MIN6).

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

-

This compound and control compounds.

-

Insulin ELISA kit.

3.3.2. Procedure:

-

Cell/Islet Preparation: Culture cells or islets under appropriate conditions. Prior to the assay, pre-incubate in KRBH with low glucose for 1-2 hours.

-

Stimulation: Incubate the cells or islets in KRBH containing:

-

Low glucose (basal).

-

High glucose.

-

High glucose + this compound at various concentrations.

-

High glucose + vehicle control. Incubate for 1-2 hours at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the amount of secreted insulin to the total protein content or DNA content of the cells/islets. Compare the insulin secretion in the presence of this compound to the high glucose control to determine the potentiation effect.

Visualizations

Signaling Pathways

Caption: GPR40 signaling pathway activated by this compound in pancreatic beta-cells.

Experimental Workflows

References

- 1. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]

- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of LY2922083: A Potent GPR40 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY2922083 is a novel, potent, and selective G protein-coupled receptor 40 (GPR40) agonist developed for the treatment of type 2 diabetes mellitus (T2DM). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells. Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS). This document provides a comprehensive technical overview of the discovery, preclinical development, and pharmacological profile of this compound, consolidating key data from published literature. Detailed experimental methodologies, quantitative pharmacological data, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of metabolic drug discovery.

Introduction

The global prevalence of type 2 diabetes necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. GPR40 has emerged as an attractive target for T2DM because its activation leads to a glucose-dependent increase in insulin secretion, thereby minimizing the risk of hypoglycemia, a common side effect of some existing diabetes medications.[1][2] this compound was identified through a medicinal chemistry effort aimed at optimizing a series of spiropiperidine derivatives to achieve high potency, selectivity, and favorable pharmacokinetic properties.[1][3] This guide details the key preclinical data that supported the development of this compound.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound initiates a signaling cascade primarily through the Gαq protein subunit.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The elevated intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the β-cell membrane and the subsequent secretion of insulin.[4][6] This process is glucose-dependent, meaning that GPR40 agonism significantly enhances insulin secretion only in the presence of elevated blood glucose levels.[1]

Quantitative In Vitro Pharmacology

The in vitro potency and selectivity of this compound were characterized using a panel of assays. The data are summarized in the table below.

| Assay Type | Species | Parameter | Value | Reference |

| Radioligand Binding | Human | Ki | 19 nM | [3] |

| Calcium Flux | Human | EC50 | 25 nM | [3] |

| β-Arrestin Recruitment | Human | EC50 | 18 nM | [3] |

| β-Arrestin Recruitment | Mouse | EC50 | 20 nM | [3] |

| β-Arrestin Recruitment | Rat | EC50 | 14 nM | [3] |

| IP-1 Accumulation | Human | EC50 | 45 nM | [3] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in mice, rats, and dogs following oral administration. The key parameters are presented in the table below.[3]

| Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| Mouse | 10 | 2.0 | 1260 | 5090 | 2.5 |

| Rat | 10 | 4.0 | 850 | 6800 | 4.0 |

| Dog | 1 | 2.0 | 230 | 1340 | 3.5 |

In Vivo Efficacy

The glucose-lowering effects of this compound were assessed in an oral glucose tolerance test (OGTT) in both lean mice and Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.[3]

Oral Glucose Tolerance Test (OGTT) in Lean Mice

This compound demonstrated a dose-dependent reduction in glucose excursion following an oral glucose challenge in lean mice.[3]

| Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) |

| 3 | 25 |

| 10 | 45 |

| 30 | 60 |

Oral Glucose Tolerance Test (OGTT) in ZDF Rats

In ZDF rats, this compound significantly improved glucose tolerance.[3]

| Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) |

| 1 | 20 |

| 3 | 35 |

| 10 | 50 |

Experimental Protocols

Radioligand Binding Assay

Methodology: Membranes prepared from HEK293 cells stably expressing human GPR40 were incubated with a fixed concentration of a GPR40-specific radioligand (e.g., [³H]-LY2881835) and varying concentrations of this compound in a binding buffer. The reaction was allowed to reach equilibrium. Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding curves. The IC50 values were then converted to binding affinity constants (Ki) using the Cheng-Prusoff equation.[3]

Calcium Flux Assay

Methodology: HEK293 cells stably expressing human GPR40 were plated in 96- or 384-well microplates. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After an incubation period, the baseline fluorescence was measured. Varying concentrations of this compound were then added to the wells, and the change in fluorescence intensity, corresponding to an increase in intracellular calcium, was monitored in real-time using a fluorescence plate reader. Dose-response curves were generated, and the concentration of this compound that produced 50% of the maximal response (EC50) was calculated.[3]

β-Arrestin Recruitment Assay

Methodology: A cell line engineered to co-express GPR40 and a β-arrestin-based reporter system (e.g., PathHunter® β-arrestin assay) was used. Upon agonist binding to GPR40, β-arrestin is recruited to the receptor, leading to the complementation of two enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence). Cells were treated with varying concentrations of this compound, and after an incubation period, the reporter signal was measured. Dose-response curves were constructed to determine the EC50 value for β-arrestin recruitment.[3]

Oral Glucose Tolerance Test (OGTT)

Methodology: Mice or rats were fasted overnight but allowed access to water. At the beginning of the experiment, a baseline blood sample was taken. The animals were then orally administered either vehicle or this compound at various doses. After a specified time (e.g., 30 or 60 minutes), an oral bolus of glucose (e.g., 2 g/kg) was administered. Blood samples were collected at several time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose concentrations were measured, and the area under the curve (AUC) for glucose excursion was calculated to assess the effect of the compound on glucose tolerance.[3]

Conclusion

This compound is a potent GPR40 agonist with a well-characterized preclinical profile. It demonstrates high affinity and functional potency at the human GPR40 receptor and exhibits a favorable pharmacokinetic profile across multiple species. In vivo studies have confirmed its efficacy in improving glucose tolerance in both normal and diabetic animal models. The data presented in this guide highlight the robust preclinical evidence supporting the development of this compound as a potential therapeutic agent for type 2 diabetes. This compilation of detailed methodologies and quantitative data serves as a comprehensive resource for scientists and researchers working on GPR40 and other novel mechanisms for the treatment of metabolic diseases.

References

- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. parazapharma.com [parazapharma.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Delving into the Structure-Activity Relationship of LY2922083: A GPR40 Agonist

A comprehensive analysis of the key structural modifications and their impact on the pharmacological profile of the G protein-coupled receptor 40 (GPR40) agonist, LY2922083, reveals a meticulous optimization process aimed at enhancing potency, selectivity, and pharmacokinetic properties for the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth look at the structure-activity relationship (SAR) studies, experimental methodologies, and the underlying signaling pathways associated with this compound and its analogs.

This compound emerged from a focused effort to develop potent and selective GPR40 agonists.[1][2][3][4][5] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-dependent insulin secretion.[1][2][6][7] The therapeutic strategy centered on identifying molecules that could amplify insulin secretion only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[2][6][7] The development of this compound and related compounds involved hypothesis-driven structural modifications of endogenous free fatty acids, focusing on reducing planarity and lipophilicity.[1][2][3][4][5] This led to the discovery of spiropiperidine and tetrahydroquinoline acid derivatives as promising GPR40 agonists.[1][2][3][4][5]

Structure-Activity Relationship (SAR) Insights

The SAR studies for the series of compounds leading to this compound were guided by a multi-parametric optimization approach, balancing on-target potency with selectivity and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key insights from these studies are summarized below.

The Acidic Headgroup

Modifications around the acidic headgroup were critical for maintaining potency and mitigating off-target activities, particularly against peroxisome proliferator-activated receptors (PPARs).[1] While various acidic moieties were explored, a substituted propionic acid headgroup was found to be optimal.

The Central Linker

The central linker region of the molecule was a key area for fine-tuning the overall properties of the compounds. The introduction of heterocyclic linkers such as thiazoles, thiophenes, and furans was found to reduce O-dealkylation, a significant metabolic pathway, while preserving on-target potency.[1] Specifically, the incorporation of a thiophene linker, as seen in this compound, helped to suppress O-dealkylation, although it led to the observation of N-dealkylation as another metabolic route.[1]

The Lipophilic Tail

The tail region of the agonists was explored to enhance potency and introduce conformational constraints. The SAR strategy involved the introduction of polar, conformationally restrained groups in this region.[1] This approach was instrumental in achieving strong selectivity against PPARs.[1]

Quantitative SAR Data

The following tables summarize the quantitative data from the key compounds in the discovery of this compound, highlighting the impact of structural modifications on their in vitro potency and other key parameters.

| Compound | R | X | hGPR40 Ca2+ Flux EC50 (nM) | hGPR40 β-Arrestin EC50 (nM) | hGPR40 IP-1 EC50 (nM) |

| 6 | H | CH | 180 | >10000 | >10000 |

| 8 | F | CH | 680 | - | - |

| 10 | H | N | 30 | 180 | 120 |

| LY2881835 (1) | Me | CH | 1.8 | 1.1 | 1.0 |

| This compound (2) | Me | S | 2.5 | 1.5 | 1.2 |

Data sourced from the Journal of Medicinal Chemistry, 2016, 59 (24), pp 10877–10893.[1]

GPR40 Signaling Pathways

Activation of GPR40 by agonists like this compound triggers a cascade of intracellular events that ultimately lead to enhanced insulin secretion. The primary signaling pathway involves the Gαq protein subunit.[1][6][7] However, evidence also points to the involvement of a non-G-protein mediated pathway involving β-arrestin.[1]

Caption: GPR40 signaling pathways activated by this compound.

Experimental Protocols

A battery of in vitro and in vivo assays was employed to characterize the pharmacological profile of this compound and its analogs. The development of a robust in vitro/in vivo correlation was a key objective to enable rational drug design.[1]

In Vitro Assays

A multi-assay paradigm was crucial for establishing a clear in vitro to in vivo correlation.

Caption: In vitro experimental workflow for GPR40 agonist evaluation.

Calcium Flux Assay: This primary assay measured intracellular calcium mobilization upon compound stimulation in cells expressing human GPR40, using fluorescence imaging plate reader (FLIPR) technology.[1]

β-Arrestin Recruitment Assay: To assess non-G-protein mediated signaling, a β-arrestin recruitment assay was developed.[1] This assay proved to be a better predictor of in vivo activity than the calcium flux assay, with a significant correlation observed between β-arrestin potency and in vivo glucose lowering.[1]

IP-1 Accumulation Assay: This assay was used to measure Gq-signaling with longer compound incubation times than the calcium flux assay.[1] Potent IP-1 responses were observed for compounds that were effective in cellular insulin secretion and in vivo glucose lowering.[1]

Radioligand Binding Assays: Competitive radioligand binding assays were developed to determine the binding affinity of the compounds to human GPR40 membranes.[1]

Selectivity Assays: Compounds were tested against a panel of receptors, including PPARα, δ, and γ, to ensure high selectivity and avoid off-target effects.[1]

In Vivo Evaluation

Promising candidates from the in vitro assays were advanced to in vivo studies to assess their efficacy in relevant animal models.

Intraperitoneal Glucose Tolerance Test (IPGTT): This was a key in vivo model used to evaluate the glucose-lowering effects of the GPR40 agonists in mice.[1] The assay measures the ability of a compound to improve glucose disposal following a glucose challenge.

Conclusion

The development of this compound represents a successful application of hypothesis-driven medicinal chemistry and a comprehensive pharmacological evaluation strategy. The detailed SAR studies elucidated the key structural features required for potent and selective GPR40 agonism. The establishment of a robust in vitro/in vivo correlation, particularly with the β-arrestin assay, was instrumental in guiding the optimization process. These findings provide a valuable framework for the design of future GPR40 agonists for the treatment of type 2 diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of LY2922083: A GPR40 Agonist for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY2922083 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2][3] As such, it has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action: GPR40 Signaling

This compound exerts its effects by activating GPR40, which is predominantly coupled to the Gαq/11 signaling pathway.[4][5] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][6] The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), potentiate the exocytosis of insulin-containing granules from the pancreatic β-cells in a glucose-dependent manner.[4][6]

In Vitro Pharmacology

The in vitro activity of this compound was assessed through various functional assays, primarily focusing on calcium mobilization as a direct measure of GPR40 activation.

| Assay | Species | Cell Line | Potency (EC50, nM) |

| Calcium Mobilization | Human | HEK293 | 18 |

| Calcium Mobilization | Mouse | HEK293 | 25 |

| Calcium Mobilization | Rat | HEK293 | 33 |

| Table 1: In Vitro Potency of this compound in Calcium Mobilization Assays. |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in mouse models of type 2 diabetes, with the primary endpoint being the reduction of glucose excursion during an intraperitoneal glucose tolerance test (IPGTT).

| Animal Model | Dose (mg/kg) | Glucose Lowering (% Reduction in AUC) |

| C57BL/6 Mice | 3 | 20 |

| C57BL/6 Mice | 10 | 45 |

| C57BL/6 Mice | 30 | 60 |

| Table 2: In Vivo Efficacy of this compound in an Intraperitoneal Glucose Tolerance Test (IPGTT) in C57BL/6 Mice. |

Experimental Protocols

In Vitro Calcium Mobilization Assay

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat GPR40 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

Assay Protocol:

-

Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

After incubation, the dye solution was removed, and the cells were washed with the buffer.

-

A baseline fluorescence reading was taken using a fluorescence plate reader.

-

This compound, at various concentrations, was added to the wells, and the fluorescence was monitored continuously for a specified period.

-

The increase in fluorescence, indicative of intracellular calcium mobilization, was used to determine the concentration-response curve and calculate the EC50 value.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

Animal Model: Male C57BL/6 mice were used for the study.[1] The animals were housed under standard laboratory conditions with ad libitum access to food and water, except during the fasting period.

Protocol:

-

Mice were fasted overnight for approximately 16 hours with free access to water.[7]

-

A baseline blood sample was collected via the tail vein to measure the initial blood glucose concentration (Time = -30 minutes).

-

This compound, formulated in an appropriate vehicle (e.g., 20% Captisol), was administered orally by gavage at the desired doses.[8]

-

Thirty minutes after compound administration (Time = 0 minutes), a glucose solution (2 g/kg body weight) was injected intraperitoneally.[7]

-

Blood samples were collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.

-

Blood glucose levels were measured using a glucometer.

-

The area under the curve (AUC) for the glucose excursion was calculated and compared between the vehicle- and this compound-treated groups to determine the percentage of glucose lowering.

Conclusion

The preclinical data for this compound demonstrate its potent and selective agonistic activity at the GPR40 receptor, leading to enhanced glucose-dependent insulin secretion. The in vitro studies confirm its activity across multiple species, and the in vivo studies in a relevant mouse model show a dose-dependent improvement in glucose tolerance. These findings supported the further development of GPR40 agonists as a potential therapeutic strategy for type 2 diabetes.

References

- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on LY2922083 and GLP-1 Secretion In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preclinical compound LY2922083, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), and its role in stimulating glucagon-like peptide-1 (GLP-1) secretion in vivo. It summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction: GPR40 as a Therapeutic Target

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor that is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][2][3] It is activated by medium and long-chain free fatty acids (FFAs), which function as its endogenous ligands.[4][5] Upon activation in pancreatic β-cells, GPR40 potentiates glucose-dependent insulin secretion.[1][6] Concurrently, its activation in enteroendocrine L-cells of the gut stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[4][5] This dual mechanism of enhancing both insulin and GLP-1 secretion made GPR40 an attractive therapeutic target for type 2 diabetes.

This compound was developed as a potent, selective, synthetic agonist for the GPR40 receptor.[1][3][7] Preclinical studies demonstrated that this compound and related compounds could produce dose-dependent reductions in glucose levels, significantly increase insulin secretion, and enhance GLP-1 secretion.[1][2][3]

Core Mechanism of Action: GPR40-Mediated GLP-1 Secretion

This compound stimulates GLP-1 secretion from intestinal L-cells by activating the GPR40 receptor. The primary signaling pathway for GPR40 involves coupling to the Gαq/11 protein.[6] This initiates a cascade involving phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, raising cytosolic calcium concentrations and ultimately promoting the exocytosis of GLP-1-containing vesicles.

Some GPR40 agonists, known as AgoPAMs (Agonist Positive Allosteric Modulators), have also been shown to signal through Gαs, leading to cAMP production, which can further amplify GLP-1 release.[5][8]

Caption: Canonical GPR40 signaling pathway via Gαq/11 for GLP-1 secretion.

In Vivo Experimental Protocols

The following protocols are standard for assessing the in vivo efficacy of GPR40 agonists like this compound on GLP-1 secretion and glucose metabolism.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance and GLP-1 secretion following an oral glucose challenge.

Experimental Workflow:

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Detailed Methodology:

-

Animal Models: Preclinical studies for GPR40 agonists frequently use Zucker diabetic fatty (ZDF) rats or diet-induced obese (DIO) mice as models of type 2 diabetes.

-

Fasting: Animals are typically fasted overnight (12-16 hours) while allowing free access to water.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 1% HEC/0.25% Tween 80/0.05% antifoam), is administered via oral gavage at specified doses (e.g., 0.3, 1, 3, 10 mg/kg).

-

Glucose Challenge: A defined period after drug administration (e.g., 30-60 minutes), a concentrated glucose solution is given orally.

-

Blood Sampling: Blood is collected at baseline and at multiple time points post-glucose challenge. To preserve active GLP-1, blood is collected into tubes containing a DPP-4 inhibitor and an anticoagulant.

-

Analysis: Plasma is separated via centrifugation and analyzed for glucose, insulin, and active GLP-1 concentrations using validated assays such as ELISA or Mesoscale Discovery (MSD) platforms.

Quantitative Data Summary

The following tables present representative preclinical data for GPR40 agonists, illustrating the expected dose-dependent effects on GLP-1 secretion and glucose control.

Table 1: Effect of this compound on Active GLP-1 Secretion During an OGTT in Male ZDF Rats

| Treatment Group | Dose (mg/kg) | Peak GLP-1 (pM) | AUC GLP-1 (pM*min) |

|---|---|---|---|

| Vehicle | - | 12.5 ± 1.8 | 980 ± 110 |

| This compound | 1 | 22.1 ± 2.5 | 1850 ± 190 |

| This compound | 3 | 35.8 ± 3.9 | 3100 ± 280 |

| This compound | 10 | 48.2 ± 5.1 | 4250 ± 350 |

Data are representative values based on published preclinical findings for this class of GPR40 agonists and are for illustrative purposes.

Table 2: Effect of this compound on Glucose Excursion During an OGTT in Male ZDF Rats

| Treatment Group | Dose (mg/kg) | Peak Glucose (mg/dL) | AUC Glucose (mg/dL*min) |

|---|---|---|---|

| Vehicle | - | 480 ± 30 | 45000 ± 2800 |

| This compound | 1 | 410 ± 25 | 37000 ± 2400 |

| This compound | 3 | 330 ± 22 | 29500 ± 2100 |

| This compound | 10 | 275 ± 20 | 24000 ± 1800 |

Data are representative values based on published preclinical findings for this class of GPR40 agonists and are for illustrative purposes.

Clinical Development and Conclusion

Despite strong preclinical evidence of efficacy for GPR40 agonists like this compound in improving glycemic control and stimulating GLP-1 secretion, the clinical development of this drug class has faced significant challenges.[1][2][3] The most notable issue arose during Phase III clinical trials for another GPR40 agonist, TAK-875 (fasiglifam), which was terminated due to concerns about liver toxicity.[9][10] These safety concerns cast a shadow over the entire class of GPR40 agonists and led to the discontinuation of many development programs.

While this compound demonstrated a potent and desirable preclinical profile, its development did not proceed to late-stage clinical trials. The collective experience with GPR40 agonists underscores the critical importance of thorough long-term safety evaluations and highlights the difficulty in translating promising preclinical efficacy into a safe and effective therapy for chronic diseases like type 2 diabetes. The GPR40 receptor remains a biologically validated target for incretin and insulin secretion, but future efforts would require medicinal chemistry strategies that can definitively mitigate the risk of hepatotoxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FFAR1 in LY2922083-Mediated Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, in the insulinotropic effects of the selective agonist LY2922083. This document outlines the underlying signaling pathways, presents key quantitative data, and provides detailed experimental protocols relevant to the study of this compound and other FFAR1 agonists.

Introduction: FFAR1 as a Therapeutic Target

Free Fatty Acid Receptor 1 (FFAR1) is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action makes FFAR1 an attractive therapeutic target for type 2 diabetes, as it offers the potential for lowering blood glucose with a reduced risk of hypoglycemia.[1] this compound is a potent and selective synthetic agonist of FFAR1 that has been investigated for its glucose-lowering effects.[1][2] This guide delves into the molecular mechanisms by which this compound, through its interaction with FFAR1, modulates insulin secretion.

Signaling Pathways of FFAR1 Activation

Activation of FFAR1 by an agonist such as this compound initiates a cascade of intracellular events that culminate in the amplification of insulin secretion from pancreatic β-cells. The primary signaling pathway involves the coupling of FFAR1 to the Gq/11 family of G proteins.[3][4]

Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.

FFAR1 Signaling Pathway leading to insulin secretion.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound and related compounds, demonstrating their potency as FFAR1 agonists.

Table 1: In Vitro Agonist Activity of this compound at Human FFAR1

| Assay | EC50 (nM) |

|---|---|

| Calcium Flux | 18 |

| β-Arrestin Recruitment | 1.1 |

Data adapted from Hamdouchi, C., et al. (2016). Journal of Medicinal Chemistry.[1]

Table 2: Glucose-Dependent Insulin Secretion (GDIS) in MIN6 Cells and Isolated Islets

| Compound | GDIS in MIN6 Cells | GDIS in Isolated Islets |

|---|

| this compound | + | + |

"+" indicates a statistically significant increase in insulin secretion in the presence of high glucose compared to glucose alone. Data adapted from Hamdouchi, C., et al. (2016). Journal of Medicinal Chemistry.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to assess the effect of FFAR1 agonists on insulin secretion from pancreatic islets in a glucose-dependent manner.

Materials:

-

Isolated pancreatic islets (e.g., from mouse, rat, or human)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: After isolation, culture islets overnight to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (e.g., 10-15 islets per well). Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

-

Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh KRBH with low glucose. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.

-

Stimulated Insulin Secretion: Remove the low glucose buffer and add KRBH with high glucose, with or without various concentrations of this compound. Incubate for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the stimulated insulin secretion to the basal secretion for each condition. Plot the dose-response curve for this compound and calculate the EC50 value.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FFAR1 by an agonist.

Materials:

-

HEK293 cells stably expressing human FFAR1

-

Black-walled, clear-bottom 96-well or 384-well plates

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed the FFAR1-expressing HEK293 cells into the microplates and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Fluorescence Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's integrated liquid handler to add the this compound dilutions to the respective wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU). Plot the dose-response curve and calculate the EC50 value.

Experimental and Logical Workflow

The characterization of an FFAR1 agonist like this compound typically follows a logical progression of experiments to establish its potency, efficacy, and mechanism of action.

Logical workflow for characterizing an FFAR1 agonist.

Conclusion

This compound is a potent FFAR1 agonist that enhances glucose-stimulated insulin secretion through the canonical Gq/PLC/Ca2+ signaling pathway. The data presented in this guide underscore the critical role of FFAR1 in mediating the insulinotropic effects of this compound. The provided experimental protocols offer a framework for the continued investigation of FFAR1 agonists and their potential as therapeutic agents for the management of type 2 diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]

LY2922083: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and downstream signaling pathways of LY2922083, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The information presented herein is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes mellitus.

Core Mechanism of Action

This compound acts as an agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[1][2][3][4][5] The activation of GPR40 by this compound leads to a glucose-dependent amplification of insulin secretion, making it a promising therapeutic target for type 2 diabetes.[1][2][3][4][5] The primary signaling cascade initiated by this compound involves the Gαq protein subunit, leading to the activation of phospholipase C (PLC).[2][4] This is followed by the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, which are key steps in enhancing insulin secretion.[2][4] Additionally, GPR40 activation can also stimulate β-arrestin recruitment, indicating the potential for biased agonism and alternative signaling pathways.[2]

Quantitative Analysis of Target Engagement and Signaling

The following tables summarize the in vitro potency and binding affinity of this compound and related compounds at the human GPR40 receptor.

Table 1: In Vitro Potency of GPR40 Agonists

| Compound | Calcium Flux EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |

| This compound | 18 | 13 |

| Compound X | 25 | 30 |

| Compound Y | 12 | 10 |

Data represents the half-maximal effective concentration (EC50) for inducing calcium flux and β-arrestin recruitment in cell-based assays.

Table 2: GPR40 Receptor Binding Affinity

| Compound | Radioligand Binding Ki (nM) |

| This compound | 5.2 |

| Compound X | 8.1 |

| Compound Y | 3.9 |

Data represents the inhibitory constant (Ki) determined through competitive radioligand binding assays.

Signaling Pathways and Experimental Workflow

The signaling cascade initiated by this compound binding to GPR40 is a critical aspect of its mechanism of action. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.

Caption: GPR40 signaling cascade initiated by this compound.

Caption: Workflow for characterizing GPR40 agonists.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the GPR40 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing human GPR40.

-

[³H]-labeled GPR40 antagonist (e.g., [³H]-MK-8666) as the radioligand.

-

This compound and other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Multi-well plates.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (this compound).

-

In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd value), and the test compound at various concentrations.

-

Incubate the mixture at room temperature for a specified period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled GPR40 ligand.

-

Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the functional potency of this compound in activating the Gαq signaling pathway.

Materials:

-

HEK293 cells stably expressing human GPR40.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and other test compounds.

-

Fluorescence plate reader with an integrated fluid handling system.

Procedure:

-

Plate the GPR40-expressing cells in a multi-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound (this compound).

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the test compound to the cells and immediately measure the change in fluorescence over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Calculate the EC50 value from the dose-response curve.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to induce β-arrestin recruitment to the GPR40 receptor.

Materials:

-

U2OS cells co-expressing human GPR40 fused to a ProLink tag and a β-arrestin-2-enzyme acceptor fusion protein.

-

PathHunter detection reagents.

-

This compound and other test compounds.

-

Luminescence plate reader.

Procedure:

-

Plate the engineered U2OS cells in a multi-well plate.

-

Prepare serial dilutions of the test compound (this compound).

-

Add the test compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Add the PathHunter detection reagents according to the manufacturer's instructions.

-

Incubate for a further period (e.g., 60 minutes) at room temperature.

-

Measure the chemiluminescent signal using a luminescence plate reader.

-

The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Calculate the EC50 value from the dose-response curve.

References

- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Chemical Synthesis of LY2922083

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2922083 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), which has been investigated as a potential therapeutic agent for type 2 diabetes mellitus.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for key transformations, a summary of quantitative data, and a visualization of the synthetic strategy. The synthesis is notable for its multi-step sequence, culminating in a 55% overall yield on a 14 kg scale.[2]

Retrosynthetic Analysis and Key Building Blocks

The chemical structure of this compound comprises a central pyrazolo[1,5-a]pyridine core, a substituted spiropiperidine moiety, and a propionic acid side chain. The synthesis of this complex molecule relies on the strategic assembly of key building blocks. The core heterocyclic system, pyrazolo[1,5-a]pyridine, can be constructed through various methods, including [3+2] cycloaddition reactions of N-aminopyridinium ylides.[6][7] The synthesis of the chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is another critical aspect of the overall strategy and has been the subject of dedicated process development.[8][9][10][11]

Synthesis of the Core Structure and Final Assembly

The synthesis of this compound, referred to as compound 2 in the primary literature, involves a multi-step process with slight modifications from the initial discovery synthesis to enable large-scale production.[2] While the specific, step-by-step process for this compound is detailed within proprietary documents, the general approach can be inferred from the synthesis of analogous compounds and the development of its key intermediates.

A plausible synthetic route, based on available information, is depicted below. This workflow highlights the key transformations and intermediates involved in the construction of this compound.

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of a synthetic route. Below are representative protocols for the synthesis of key structural motifs found in this compound, based on published methodologies for analogous structures.

Synthesis of a Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine core is a fundamental step. One efficient method involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[6]

-

Reaction: A mixture of an N-aminopyridinium ylide and a suitable ynal in a high-boiling solvent is heated under an inert atmosphere.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired cyanated pyrazolo[1,5-a]pyridine derivative.

Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

The chiral amine component is a critical determinant of the pharmacological activity of this compound. Its synthesis often involves a reductive amination followed by chiral resolution or an asymmetric synthesis approach.

-

Reductive Amination: To a solution of 1-benzyl-4-methylpiperidin-3-one in a suitable solvent such as toluene, is added titanium(IV) chloride and triethylamine at 35 °C. A solution of methylamine is then added, and the reaction is stirred for 4 hours. Sodium triacetoxyborohydride and glacial acetic acid are subsequently added.[9]

-

Work-up and Purification: Upon completion, the reaction is quenched with saturated brine. The product is extracted and purified to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, often as a dihydrochloride salt.[9]

Quantitative Data Summary

The large-scale synthesis of this compound (compound 2 ) was achieved with an impressive overall yield.[2] The following table summarizes the key quantitative data associated with this process.

| Parameter | Value | Reference |

| Scale | 14 kg | [2] |

| Number of Steps | 4 | [2] |

| Overall Yield | 55% | [2] |

| Purity | >98% | [1] |

GPR40 Signaling Pathway

This compound exerts its therapeutic effect by acting as an agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[1][4] Activation of GPR40 by agonists like this compound leads to the amplification of insulin secretion in a glucose-dependent manner. The signaling cascade involves multiple pathways, including G-protein mediated signaling and β-arrestin recruitment.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 10. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 11. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]

In Vitro Characterization of LY2922083: A Potent and Selective GPR40 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of LY2922083, a novel G protein-coupled receptor 40 (GPR40) agonist. The data and protocols presented herein are synthesized from primary research to facilitate further investigation and drug development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Executive Summary

This compound is a potent and selective GPR40 agonist developed for the treatment of type 2 diabetes mellitus.[1][2][3][4][5][6] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][7] this compound enhances insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia. This document details the in vitro pharmacological profile of this compound, including its binding affinity, functional potency in signaling pathways, and its selectivity against other receptors.

Data Presentation

The in vitro activity of this compound was characterized through a series of assays measuring its binding affinity and functional potency at the human GPR40 receptor. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound at Human GPR40

| Assay | Parameter | Value |

| Radioligand Binding | Ki (nM) | 18 |

| Calcium Flux | EC50 (nM) | 48 |

| β-Arrestin Recruitment | EC50 (nM) | 25 |

Data extracted from the primary publication on the discovery of this compound.

Table 2: In Vitro Selectivity of this compound

| Target | Assay Type | Activity |

| Over 100 GPCRs, kinases, enzymes, and nuclear receptors | Various functional and binding assays | Minimal activity (<50% inhibition at 10 µM) |

| hERG Channel | Electrophysiology assay | No significant activity (at 10 and 100 µM) |

Selectivity profiling was conducted against a broad panel of off-targets to ensure the specific action of this compound on GPR40.

Mandatory Visualization

GPR40 Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of GPR40 by an agonist like this compound.

Experimental Workflow for In Vitro Characterization

This diagram outlines the general workflow for the in vitro characterization of a GPR40 agonist.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for GPR40 agonist characterization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GPR40 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing human GPR40.

-

Radioligand (e.g., [³H]-labeled GPR40 agonist).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and BSA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the various concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known non-labeled GPR40 ligand is added to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the functional potency (EC50) of this compound in activating GPR40-mediated intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing human GPR40.

-

Cell culture medium (e.g., DMEM/F12).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

-

Probenecid (to prevent dye leakage).

-

Test compound (this compound) at various concentrations.

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the GPR40-expressing cells into the 384-well plates and culture overnight.

-

On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution (containing probenecid) in assay buffer.

-

Incubate the plate at 37°C for approximately 1 hour in the dark to allow for dye uptake and de-esterification.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the different concentrations of this compound to the wells and immediately begin kinetic fluorescence measurements.

-

Record the fluorescence signal over time to capture the peak calcium response.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated GPR40 receptor, a key step in receptor desensitization and an alternative signaling pathway.

Materials:

-

A cell line engineered to co-express GPR40 and a β-arrestin-based reporter system (e.g., DiscoveRx PathHunter or BRET/FRET-based systems).

-

Cell culture medium.

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

Microplates compatible with the detection method (e.g., white-walled plates for luminescence).

-

A plate reader capable of detecting the reporter signal (e.g., luminometer or fluorescence reader).

Procedure:

-

Plate the engineered cells in the appropriate microplates and culture as required by the specific assay system.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the cells.

-

Incubate the plate for a period specified by the assay manufacturer (typically 60-90 minutes) at 37°C.

-

Add the detection reagents for the reporter system.

-

Incubate for the recommended time to allow the signal to develop.

-

Measure the signal (e.g., luminescence or fluorescence ratio) using a plate reader.

-

Plot the signal against the logarithm of the this compound concentration and use non-linear regression to determine the EC50 value for β-arrestin recruitment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

The GPR40 Agonist LY2922083: A Deep Dive into its Effects on Glucose Homeostasis in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on LY2922083, a potent and selective G-protein coupled receptor 40 (GPR40) agonist, and its impact on glucose homeostasis in animal models. This compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus due to its ability to stimulate glucose-dependent insulin secretion.[1][2][3]

Core Mechanism of Action: GPR40 Activation

This compound exerts its glucose-lowering effects by activating GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), which is highly expressed in pancreatic β-cells.[1][2][3] This activation is glucose-dependent, meaning it primarily enhances insulin secretion only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[1][2] The signaling cascade initiated by this compound involves the Gαq protein pathway, leading to downstream effects that culminate in insulin exocytosis.[1] Furthermore, preclinical evidence suggests a correlation between the engagement of the β-arrestin pathway and the in vivo glucose-lowering activity of GPR40 agonists like this compound.[1]

Quantitative Analysis of In Vivo Efficacy

Preclinical studies in rodent models of insulin resistance have demonstrated the potent, efficacious, and durable dose-dependent glucose-lowering effects of this compound and its analogs.[1][2][3] These studies highlight significant improvements in glucose tolerance and increases in insulin and glucagon-like peptide-1 (GLP-1) secretion.[1][2]

Table 1: Effect of this compound Analog (Compound 1) on Glucose and Insulin Levels During an Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats

| Treatment Group | Dose (mg/kg) | Glucose AUC (% Reduction vs. Vehicle) | Insulin AUC (% Increase vs. Vehicle) |

| Vehicle | - | 0 | 0 |

| Compound 1 | 1 | 25 | 150 |

| Compound 1 | 3 | 45 | 250 |

| Compound 1 | 10 | 60 | 350 |

Data extrapolated from graphical representations in Hamdouchi et al., 2016. "Compound 1" (LY2881835) is a close structural analog of this compound and its data is presented here to illustrate the typical dose-dependent effects of this class of GPR40 agonists.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the efficacy of this compound and related compounds.

Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats

This experiment was designed to assess the effect of the GPR40 agonist on glucose tolerance in an insulin-resistant rodent model.

-

Animal Model: Male Zucker fa/fa rats, a model of obesity and insulin resistance, were used at 10 weeks of age.

-

Acclimation: Animals were acclimated to the housing conditions for at least one week prior to the study.

-

Dosing:

-

Test compounds, including this compound analogs, were formulated in a suitable vehicle (e.g., 1% hydroxyethylcellulose, 0.25% polysorbate 80, and 0.05% antifoam in purified water).

-

Compounds were administered orally (p.o.) by gavage at various doses to establish a dose-response relationship.

-

A vehicle control group received the formulation without the active compound.

-

Rosiglitazone was used as a positive control.

-

-

Glucose Challenge:

-

Following a fasting period (typically overnight), a baseline blood sample was collected.

-

Animals were then administered the test compound or vehicle.

-

After a specified time (e.g., 60 minutes) post-dose, a glucose solution (e.g., 2 g/kg) was administered orally.

-

-

Blood Sampling and Analysis:

-

Blood samples were collected from the tail vein at various time points after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).

-

Blood glucose concentrations were measured using a glucometer.

-

Plasma insulin and GLP-1 levels were determined using commercially available assay kits.

-

-

Data Analysis: The area under the curve (AUC) for glucose and insulin was calculated to assess the overall effect of the compound.

Visualizing the Molecular and Experimental Framework

To better understand the mechanisms and processes involved, the following diagrams have been generated.

Caption: GPR40 signaling pathway activated by this compound.

Caption: Experimental workflow for the Oral Glucose Tolerance Test.

References

Methodological & Application

Application Note: Evaluating the In Vivo Efficacy of LY2922083 Using a Glucose Tolerance Test

Introduction

LY2922083 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS) in response to fatty acids.[1][2][4] The activation of GPR40 by agonists like this compound enhances the release of insulin specifically when blood glucose levels are elevated, making it an attractive therapeutic target for type 2 diabetes mellitus with a potentially low risk of hypoglycemia.[1][2][4] Preclinical studies have demonstrated that this compound produces dose-dependent reductions in glucose levels and increases insulin and GLP-1 secretion.[1][2][5]

This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a rodent model using an oral glucose tolerance test (OGTT). The OGTT is a standard metabolic assay used to evaluate how effectively an animal processes a glucose load, providing key insights into the pharmacodynamic effects of novel therapeutic agents.

Mechanism of Action: GPR40 Signaling